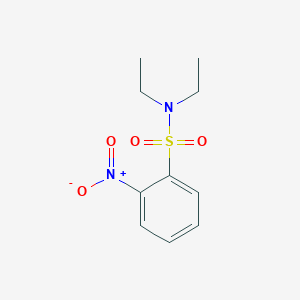

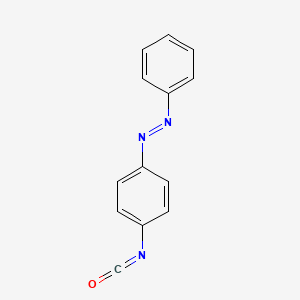

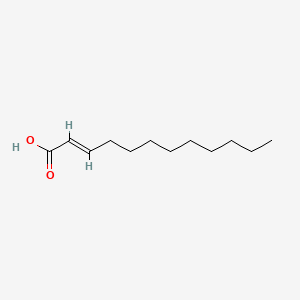

![molecular formula C12H20O4 B3025714 2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester CAS No. 898221-37-9](/img/structure/B3025714.png)

2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester

概要

説明

Esters are a class of organic compounds that are derived from carboxylic acids and alcohols . They are often used in a variety of applications due to their diverse properties. For example, many esters have pleasant, sometimes fruity, fragrances and are used in food flavorings and perfumes .

Synthesis Analysis

Esters can be synthesized through a process known as esterification. This occurs when a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols .Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The specific structure of “2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester” would need to be determined through methods such as spectroscopy or X-ray crystallography .Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is split by water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points lower than those of carboxylic acids . They can engage in hydrogen bonding with water, so low molar mass esters are somewhat soluble in water .科学的研究の応用

Indole Derivatives Synthesis

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. Researchers have explored novel methods for synthesizing indoles due to their importance. Interestingly, the compound contains an indole moiety. While not a direct indole, it shares structural similarities, making it relevant for further investigation .

Biofuel Production

Esters can serve as biodiesel precursors. Although this compound is not directly used for biodiesel, understanding its reactivity and potential for transesterification could contribute to the optimization of biofuel production processes . Further research may explore its suitability as a feedstock for sustainable energy.

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Based on its structural similarity to other esters, it can be inferred that it might undergo typical ester reactions such as hydrolysis, transesterification, and aminolysis .

Biochemical Pathways

The compound may participate in biochemical pathways such as the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. The process includes oxidative addition and transmetalation .

Pharmacokinetics

Similar esters are known to be rapidly absorbed and metabolized .

Result of Action

Similar esters are known to undergo various transformations such as hydrolysis, transesterification, and aminolysis, leading to the formation of different products .

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other chemicals can affect the compound’s reactivity . For instance, acid stress can influence the reactivity of certain compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-4-5-6-7-8-10(12(15)16-3)9(2)11(13)14/h7-10H,4-6H2,1-3H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXTXZWCWQONTK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

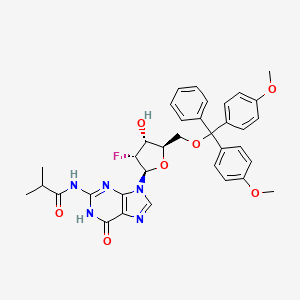

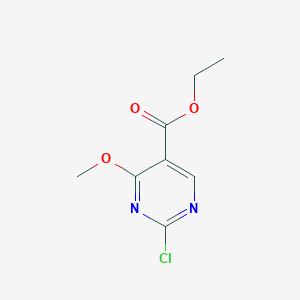

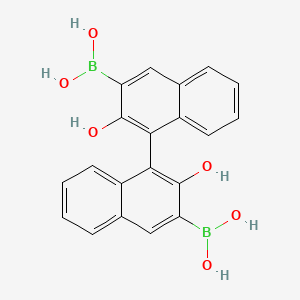

![[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol](/img/structure/B3025632.png)

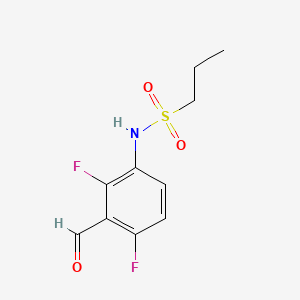

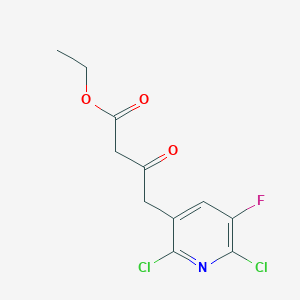

![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)

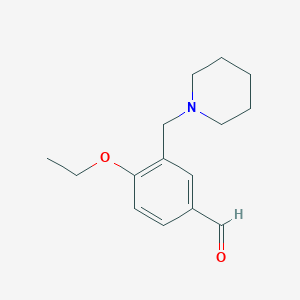

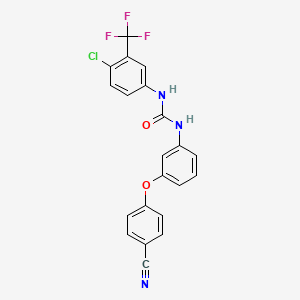

![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)